molecular formula C9H11N5 B1518550 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1157100-04-3

4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No. B1518550
M. Wt: 189.22 g/mol
InChI Key: JDSQTSHNCFEPDJ-UHFFFAOYSA-N
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Description

“4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1157100-04-3 . It has a molecular weight of 189.22 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 4-methyl-3-(5-methyl-1H-tetraazol-1-yl)aniline . The InChI Code is 1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The compound’s country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Electroluminescence and Photophysics

Research has demonstrated the synthesis and application of various aniline derivatives, including those structurally related to 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, in the field of electroluminescence. These compounds have been utilized in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes, which exhibit significant potential in organic light-emitting diode (OLED) devices due to their efficient electroluminescence properties. Studies reveal that these complexes display a wide range of emissive properties, covering from blue to red regions, making them valuable for various applications in display and lighting technologies (Vezzu et al., 2010).

Synthesis of Organic Materials

Additionally, aniline derivatives play a crucial role in the synthesis of organic materials with potential applications in electronics and photonics. Azo-based phenylthiophene Schiff bases synthesized from reactions involving aniline derivatives have been explored for their optical properties. These materials, characterized by their crystal structures and optical band gap energies, are investigated for their potential in electronic applications, highlighting the versatility of aniline derivatives in material science (Shili et al., 2020).

Electrocatalytic Properties

Research into the electropolymerization of aniline in ionic liquids has shown that polyaniline (PAn) electrodes exhibit significant electrochemical and electrocatalytic activities. These studies indicate the potential of aniline derivatives in catalysis and electrochemical applications, especially for the redox reactions of organic compounds. The findings suggest that aniline derivatives, through electropolymerization, can enhance the performance of electrochemical devices and sensors (Qi et al., 2005).

DNA-Binding Studies and Antioxidant Activities

The study of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives has provided insights into the DNA-binding properties and antioxidant activities of aniline-based compounds. These complexes demonstrate the ability to intercalate with DNA and exhibit potential antioxidant properties, suggesting their applications in biomedical research, particularly in the development of therapeutic agents (Wu et al., 2014).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methyl-3-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQTSHNCFEPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2C(=NN=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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